1-bromo-2-(chloromethyl)naphthalene

Divergent Synthesis Cross-Coupling Nucleophilic Substitution

Convergent routes to 1,2-disubstituted naphthalenes often require tedious protecting-group strategies when using mono-halogenated precursors. 1-Bromo-2-(chloromethyl)naphthalene (CAS 158264-62-1) solves this by providing two chemically orthogonal electrophilic centers on the same rigid scaffold: a C(sp²)-Br site for selective Suzuki coupling and a benzylic C(sp³)-Cl site for subsequent nucleophilic displacement. • Enables protecting-group-free sequential functionalization of the naphthalene core • Supports divergent synthesis of atropisomeric biaryl systems and chelating ligands • Consistent ≥95 % purity (HPLC) across all batches; ships under ambient conditions

Molecular Formula C11H8BrCl
Molecular Weight 255.54 g/mol
CAS No. 158264-62-1
Cat. No. B6284181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-2-(chloromethyl)naphthalene
CAS158264-62-1
Molecular FormulaC11H8BrCl
Molecular Weight255.54 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2Br)CCl
InChIInChI=1S/C11H8BrCl/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H,7H2
InChIKeyYSRCZPGWWQDVKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-(chloromethyl)naphthalene: Dual-Reactive Building Block


1-Bromo-2-(chloromethyl)naphthalene is a halogenated naphthalene derivative bearing an aryl bromide at the 1-position and a benzylic chloride at the 2-position [1]. This substitution pattern delivers two chemically orthogonal electrophilic centers on the same rigid naphthalene scaffold: a C(sp²)–Br site amenable to palladium-catalyzed cross-coupling and a C(sp³)–Cl site for nucleophilic substitution. The compound is primarily sourced as a research intermediate (common purities ≥95%) from specialized suppliers such as Enamine and MolCore [2], with a computed logP (XLogP3) of 4.3 and a molecular weight of 255.54 g·mol⁻¹ [1].

Dual orthogonal electrophiles
Enables sequential, programmable functionalization on a rigid naphthalene scaffold
Streamlined synthesis
Reduces protection/deprotection steps for 1,2-disubstituted naphthalene targets
Reliable supply profile
Commercially available at ≥95% purity from established research suppliers

1-Bromo-2-(chloromethyl)naphthalene vs. Simple Halonaphthalenes


Simple halonaphthalenes such as 2-(chloromethyl)naphthalene or 1-bromo-2-methylnaphthalene each provide only a single reactive handle; their use forces convergent synthetic routes that may require additional protection/deprotection steps or limit the scope of accessible derivatives. The commercial isomer 1-(bromomethyl)-2-chloronaphthalene swaps the halogens between the benzylic and aromatic positions, fundamentally altering the relative reactivity of the two sites and thereby changing which bond is formed first in a sequential reaction sequence. The comparative data below demonstrate that 1-bromo-2-(chloromethyl)naphthalene offers a unique and quantifiably distinct reactivity profile that cannot be replicated by simply mixing or substituting its closest in-class analogs [1][2].

Target compound
1-Bromo-2-(chloromethyl)naphthalene: two orthogonal reactive handles (Ar–Br + benzylic–Cl) enable divergent pathways
Mono-functional analogs
2-(chloromethyl)naphthalene or 1-bromo-2-methylnaphthalene each provide only one reactive site, forcing linear routes and extra steps
May not transfer directly; require additional functional group interconversions
Target compound
Aryl–Br at C-1 reacts preferentially in Pd-catalyzed coupling, followed by benzylic–Cl displacement
Regioisomer 1-(bromomethyl)-2-chloronaphthalene
Halogen swap reverses chemoselectivity: benzylic–Br reacts first, altering the entire sequence
Reaction order may shift; validate planned sequence for the specific isomer

1-Bromo-2-(chloromethyl)naphthalene vs. Closest Analogs


Orthogonal Reactive Sites vs. Mono-Functional Blocks

1-Bromo-2-(chloromethyl)naphthalene possesses two chemically distinct electrophilic sites (aryl–Br and benzylic–Cl), enabling sequential, programmable functionalization in a single scaffold. In contrast, 2-(chloromethyl)naphthalene (CAS 2506-41-4) bears only a single reactive handle (benzylic–Cl), while 1-bromo-2-methylnaphthalene (CAS 31831-34-0) possesses only an aryl–Br group, rendering each incapable of divergent synthesis without additional functional group interconversions [1].

Reactive Sites
Class-level
2 orthogonal sites vs 1 site
Supports divergent synthesis without protecting groups
Based on structural comparison of substitution patterns
Divergent Synthesis Cross-Coupling Nucleophilic Substitution

Halogen Placement and Chemoselectivity

The positional arrangement of the halogens critically dictates the order of reactivity in sequential transformations. In 1-bromo-2-(chloromethyl)naphthalene, the aryl–Br at C-1 is sterically more accessible and electronically preferred for initial Pd-catalyzed cross-coupling compared to the benzylic–Cl at C-2. In the commercially available isomer 1-(bromomethyl)-2-chloronaphthalene (CAS 858024-92-7), the benzylic position is occupied by the more reactive bromo leaving group, while the aromatic position bears a less reactive chloro substituent. This positional swap fundamentally alters the preferred reaction sequence, changing which substituent is introduced first during a divergent synthetic pathway [1].

Chemoselectivity
Class-level
Ar–Br reacts first; isomer reverses order
Route sequence may shift with regioisomer choice
Predicted from established oxidative addition trends
Chemoselectivity Sequential Cross-Coupling Halogenated Naphthalene Isomers

Lipophilicity (LogP) Comparison

The computed partition coefficient (XLogP3) offers a quantitative measure of lipophilicity that influences solubility and biological membrane permeability. 1-Bromo-2-(chloromethyl)naphthalene exhibits an XLogP3 of 4.3, which is substantially higher than the non-halogenated parent naphthalene (XLogP3 ~3.3) but lower than fully brominated analogs like 1,4-dibromonaphthalene (XLogP3 ~5.1). 2-(Chloromethyl)naphthalene (CAS 2506-41-4) has an XLogP3 of approximately 3.4, while 2-(bromomethyl)-1-(chloromethyl)naphthalene (CAS 72953-44-7) has a reported logP of 4.1 [1][2].

Lipophilicity
Cross-study
XLogP3 = 4.3
Higher lipophilicity than mono-Cl analog (3.4)
Computed values from PubChem and vendor sources
LogP Lipophilicity Drug Design Naphthalene Derivatives

Sourcing and Purity Advantage

1-Bromo-2-(chloromethyl)naphthalene is commercially available at ≥95% purity from major research chemical suppliers such as Enamine and MolCore [1]. In contrast, the direct positional isomer 2-bromo-6-(chloromethyl)naphthalene (CAS 689290-84-4) is listed with sparser supplier coverage and often lacks documented purity specifications on major aggregated databases, indicating a lower maturity of the supply chain and potentially longer lead times or higher per-gram costs for custom synthesis .

Supply Profile
Supporting
≥95% purity, broad network
Reliable procurement with documented purity
Vendor database review, April 2026
Building Block Availability Purity Medicinal Chemistry Supply

1-Bromo-2-(chloromethyl)naphthalene: Key Applications


Divergent Synthesis of 1,2-Disubstituted Naphthalene Libraries

Medicinal chemistry teams building focused libraries of 1-aryl-2-aminomethyl naphthalenes can leverage the two orthogonal halogens. The aryl–Br site is first functionalized via Suzuki coupling (selective for Ar–Br over Ar–Cl in the presence of benzylic–Cl), followed by displacement of the benzylic–Cl with amines. This sequential strategy avoids protecting groups and is not attainable with mono-halogenated analogs such as 2-(chloromethyl)naphthalene [1][2].

Asymmetric 1,2-Diarylnaphthalene Atropisomers

The rigid naphthalene scaffold with a bromo substituent at C-1 and a chloromethyl at C-2 can serve as a precursor to unsymmetrical 1,2-diarylnaphthalenes. Controlled sequential Pd-catalyzed cross-coupling (e.g., first at C-1 using the aryl bromide, then conversion of the chloromethyl to a boronate ester for a second coupling) enables the construction of atropisomeric biaryl systems with defined axial chirality, a feature not accessible from simple 1-bromonaphthalene [1].

Naphthalene-Based Ligands and Catalysts

Researchers developing naphthalene-bridged chelating ligands can utilize the dual-electrophile nature of this compound. For instance, the benzylic–Cl group can be first converted to a phosphine or amine donor, followed by installation of a second donor arm at the C-1 position via cross-coupling. The calculated logP of 4.3 places the resulting ligand scaffolds in a lipophilicity window suitable for non-aqueous homogeneous catalysis [1][2].

Agrochemical Intermediate Development

The compound’s stability under standard conditions and its two orthogonal reactive centers make it a versatile advanced intermediate for generating diverse naphthalene-based agrochemical candidates. The benzylic chloride can be used to introduce heterocyclic motifs common in fungicides and herbicides, while the aryl bromide serves as a late-stage diversification point, a synthetic flexibility that simpler naphthalene monohalides cannot provide [1].

Application
Selection Property
Validation Focus
Divergent 1,2-disubstituted naphthalene libraries
Orthogonal Ar–Br and benzylic–Cl reactivity
Sequential coupling without protecting groups
Asymmetric 1,2-diarylnaphthalene atropisomers
Differentiated halogen reactivity on rigid scaffold
Controlled sequential cross-coupling for axial chirality
Naphthalene-based ligands and catalysts
Dual-electrophile for stepwise donor arm installation
Lipophilicity window for non-aqueous catalysis
Agrochemical intermediate diversification
Two orthogonal centers for heterocycle attachment and late-stage modification
Building block stability and diversification scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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